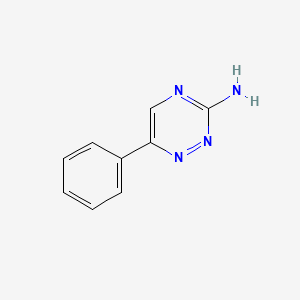

6-Phenyl-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQGEJYKLRADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60916193 | |

| Record name | 6-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-72-3 | |

| Record name | 6-Phenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-amino-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Phenyl 1,2,4 Triazin 3 Amine and Its Analogs

Cyclocondensation and Ring-Forming Reactions

The construction of the 1,2,4-triazine (B1199460) ring system is predominantly achieved through cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors, offering a versatile and efficient route to a wide array of substituted triazines.

Approaches Utilizing Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Derivatives

A well-established method for the synthesis of 1,2,4-triazin-3-amine (B72006) derivatives involves the reaction of α-dicarbonyl compounds with semicarbazide or thiosemicarbazide. For instance, reacting benzil (B1666583) with semicarbazide or thiosemicarbazide leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one or 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, respectively. jmchemsci.com These intermediates can then be further modified to yield the desired 3-amino-1,2,4-triazine derivatives. The reaction of benzil with semicarbazide, for example, results in the disappearance of the characteristic broad bands of the NH2 group of semicarbazide in the IR spectrum and the appearance of a singlet peak for the NH group in the 1H-NMR spectrum, confirming the formation of the triazine ring. jmchemsci.com

Similarly, the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives provides a pathway to C-glycosyl 1,2,4-triazines. mdpi.com This approach highlights the versatility of using amidrazones in the synthesis of complex triazine structures. mdpi.comwikipedia.org The reaction of an amidrazone with a 1,2-dicarbonyl derivative in refluxing ethanol (B145695) is a general procedure for obtaining O-peracylated 3-glycopyranosyl-1,2,4-triazines. mdpi.com

The synthesis of various 1,2,4-triazole-(thio)semicarbazide hybrid molecules has also been reported, starting from 4-amino-1-alkyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one, demonstrating the utility of these building blocks in creating more complex heterocyclic systems. nih.gov

| Reactants | Product | Key Findings | Reference |

|---|---|---|---|

| Benzil and Semicarbazide | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | Formation of the triazine ring confirmed by IR and 1H-NMR spectroscopy. | jmchemsci.com |

| Benzil and Thiosemicarbazide | 5,6-diphenyl-1,2,4-triazine-3(2H)-thione | Analogous reaction to semicarbazide, yielding the corresponding thione derivative. | jmchemsci.com |

| C-glycosyl formamidrazones and 1,2-dicarbonyl derivatives | C-glycosyl 1,2,4-triazines | A versatile method for synthesizing complex triazine structures with glycosyl moieties. | mdpi.com |

| 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one and isocyanates/isothiocyanates | 1,2,4-triazole-(thio)semicarbazide hybrids | Demonstrates the use of triazole derivatives in synthesizing hybrid molecules. | nih.gov |

Cascade Reaction Pathways for 1,2,4-Triazin-3(2H)-one Formation

Cascade reactions, also known as domino or tandem reactions, offer an efficient synthetic route to complex molecules in a single operation, avoiding the isolation of intermediates. For the formation of 1,2,4-triazin-3(2H)-ones, such pathways have been explored. For example, the reaction of nitrilimines with α-amino esters can afford 1,2,4-triazin-6-ones. researchgate.net

Another approach involves the one-pot condensation of an acid hydrazide, ammonium (B1175870) acetate, and a dicarbonyl compound on the surface of silica (B1680970) gel under microwave irradiation. tandfonline.com This method is advantageous due to its high yields, short reaction times, and straightforward work-up procedures. tandfonline.com

Furthermore, the synthesis of 3-amino-4-phenylhydrazono-1-phenyl-2-pyrazolin-5-ones can react with dimethylformamide dimethylacetal (DMFDMA) to yield pyrazolo-1,2,4-triazines, showcasing a pathway to fused triazine systems. nih.gov

Regioselective Functionalization of the 1,2,4-Triazine Core

The functionalization of the pre-formed 1,2,4-triazine ring is crucial for tuning its biological and chemical properties. Regioselectivity, the control of the position of chemical modification, is a key challenge in this area.

Amination and Alkylation Strategies

Direct amination and alkylation of the 1,2,4-triazine core can be challenging. However, methods for the regioselective introduction of amino and alkyl groups have been developed. For instance, a radical amination of aniline-derived sulfamate (B1201201) salts allows for the ortho-selective transfer of NH2 and alkylamine groups, which can be a precursor route for constructing fused triazine systems. acs.org

Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines presents a modern approach to C-C bond formation on the triazine ring. rsc.org This light-induced method is notable for its ability to be powered by sunlight, offering a green chemistry perspective. rsc.org

Halogenation (e.g., Bromination) at Specific Ring Positions

Halogenation is a common strategy to introduce a reactive handle for further functionalization. The regioselective halogenation of the 1,2,4-triazine ring can be achieved through various methods. For example, vanadium-dependent haloperoxidases have been shown to catalyze the regioselective monochlorination of certain substrates, a concept that could be applied to triazine systems. nih.gov While not directly on the 1,2,4-triazine core, the principles of enzymatic regioselective halogenation are relevant.

In the context of 1,2,4-triazole (B32235) nucleoside analogues, the graduated reactivity of halogens at different positions [C-5 (triazole) > C-2 (sugar) > C-3 (triazole)] allows for subsequent regioselective replacement reactions. researchgate.net This principle of differential reactivity can be a powerful tool in the selective functionalization of halogenated 1,2,4-triazines.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic substituents onto the 1,2,4-triazine core significantly impacts its biological activity. A general synthetic route for functionalized bi- and terpyridines involves the functionalization of 1,2,4-triazine 4-oxides. researchgate.net The addition of Grignard reagents to 1,2,4-triazine 4-oxides, followed by aromatization, is a method for synthesizing 5-alkyl- or 5-aryl-substituted 1,2,4-triazines. researchgate.net

The predominant method for synthesizing substituted 1,2,4-triazines is the condensation reaction of a 1,2-dicarbonyl with a corresponding acid hydrazide. nih.gov This is particularly useful for preparing 1,2,4-triazines where the 5- and 6-substituents are identical. nih.gov However, the reaction of unsymmetrical 1,2-diketones can lead to regioisomeric mixtures. nih.gov

| Functionalization | Methodology | Key Features | Reference |

|---|---|---|---|

| Amination/Alkylation | Radical amination of aniline-derived sulfamate salts | Ortho-selective transfer of NH2 and alkylamine groups. | acs.org |

| Arylation/Alkylation | Photoinduced reaction with hydrazines | Light-induced, can be powered by sunlight. | rsc.org |

| Halogenation | Enzymatic (e.g., vanadium-dependent haloperoxidases) | Potential for high regioselectivity. | nih.gov |

| Introduction of Aromatic Substituents | Addition of Grignard reagents to 1,2,4-triazine 4-oxides | Synthesis of 5-aryl-substituted 1,2,4-triazines. | researchgate.net |

| Introduction of Aromatic Substituents | Condensation of 1,2-dicarbonyls with acid hydrazides | Common method for 5,6-disubstituted triazines. | nih.gov |

Synthesis of Fluorinated and Phosphorylated Derivatives

The introduction of fluorine atoms or phosphorus-containing groups into the 1,2,4-triazine scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules.

Fluorinated Derivatives: The synthesis of fluorinated 1,2,4-triazine derivatives has garnered considerable interest due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. A common strategy involves the use of fluorinated building blocks. For instance, 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine can be synthesized by refluxing 4,4'-difluorobenzil (B1266174) with aminoguanidine (B1677879) bicarbonate in n-butanol. This intermediate serves as a precursor for more complex, fused heterocyclic systems. The incorporation of trifluoromethyl (CF3) groups is another important modification, often achieved through [3+3] annulation reactions.

| Starting Material | Reagent | Product | Reference |

| 4,4'-Difluorobenzil | Aminoguanidine bicarbonate | 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine | nih.gov |

| Methyl esters of α-amino acids | Trifluoroacetonitrile imines | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones |

Phosphorylated Derivatives: The synthesis of phosphorylated 1,2,4-triazines is less common but represents an important area for creating novel bioactive compounds. One reported method involves the reaction of an amino-triazino indole (B1671886) derivative with triphenylphosphine (B44618) (PPh3) in acetonitrile (B52724) to yield a phosphinimino derivative. This reaction highlights a potential route for incorporating phosphorus into the 1,2,4-triazine core structure, opening avenues for new molecular designs.

Preparation of Sulfur-Containing 1,2,4-Triazine Analogs

The replacement of oxygen with sulfur in the 1,2,4-triazine ring to create thione analogs is a key strategy for generating structural diversity. These sulfur-containing derivatives often exhibit distinct biological activities.

The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives is a well-established approach. One method involves the condensation of α-keto acids with thiosemicarbazide. For example, 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one can be prepared from (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid and thiosemicarbazide. scirp.org Another versatile precursor is 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, which can be synthesized from the reaction of thiocarbohydrazide (B147625) with pyruvic acid. researchgate.net This compound can then undergo various reactions, such as treatment with phenacyl halides to yield S-phenacyl derivatives. researchgate.net

Furthermore, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) can be prepared and subsequently reacted with ethyl chloroacetate (B1199739) to form an ester intermediate. researchgate.net This intermediate serves as a building block for a variety of heterocyclic compounds. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid | Thiosemicarbazide, then K2CO3 | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | scirp.org |

| Thiocarbohydrazide | Pyruvic acid | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | Ethyl chloroacetate | Ethyl 2-(5,6-diphenyl-1,2,4-triazin-3-ylthio)acetate | researchgate.net |

| Benzil | Thiosemicarbazide | 5,6-diphenyl-1,2,4-triazine-2(3H)thione | jmchemsci.com |

Green Chemistry Principles in 1,2,4-Triazine Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-triazines aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green technology in this field.

Microwave irradiation offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions. nih.gov It has been successfully employed in the one-pot, three-component synthesis of various 1,2,4-triazine derivatives. For instance, a microwave-assisted, metal-free [4+2] annulation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines from aromatic or heteroaromatic methyl ketones. chemistryviews.orgresearchgate.net This method proceeds under mild conditions and demonstrates good functional group compatibility. chemistryviews.org

Solvent-free, or "dry media," synthesis under microwave irradiation is another green approach. The one-pot condensation of acid hydrazides, ammonium acetate, and dicarbonyl compounds on the surface of silica gel provides a rapid and efficient route to 3,5,6-trisubstituted-1,2,4-triazines with the advantages of high yields and easy work-up. tandfonline.com

| Reaction Type | Key Features | Advantages | Reference |

| Microwave-Assisted [4+2] Annulation | One-pot, three-step, metal-free | Mild conditions, good functional group compatibility | chemistryviews.orgresearchgate.net |

| Solvent-Free Microwave Synthesis | Reaction on silica gel support | High yield, short reaction time, easy work-up | tandfonline.com |

| Microwave-Assisted Synthesis of Fused 1,2,4-Triazines | Solvent-free | Rapid, efficient | nih.gov |

Solid-Phase Synthesis Techniques for Substituted 1,2,4-Triazin-3-ones

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds for biological screening. This technique has been successfully applied to the parallel synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones. nih.govacs.orgnih.govresearchgate.net

The general strategy involves anchoring an amino acid to a solid support, such as p-methylbenzhydrylamine (MBHA) resin. nih.govacs.org The resin-bound amino acid then undergoes a series of reactions, including reductive alkylation to introduce diversity at the N-1 position, nitrosation, and reduction to form a hydrazine (B178648). nih.govacs.orgnih.govresearchgate.net The key cyclization step to form the 1,2,4-triazin-3-one ring is then carried out on the solid support, followed by cleavage from the resin to yield the final product. nih.govacs.orgnih.govresearchgate.net This methodology allows for the efficient and parallel preparation of a wide range of potentially bioactive molecules. nih.govnih.gov

General Solid-Phase Synthesis Scheme for 1,6-Disubstituted-1,2,4-triazin-3-ones:

Coupling: A Boc-protected amino acid is coupled to the MBHA resin. nih.gov

Deprotection and Alkylation: The Boc group is removed, and a reductive alkylation is performed to introduce the substituent at N-1. nih.gov

Nitrosation and Reduction: The secondary amine is converted to a nitroso compound and then reduced to a hydrazine. nih.gov

Cyclization: The resin-bound hydrazine is cyclized, for example, with 1,1'-carbonyldiimidazole. nih.govnih.gov

Cleavage: The final 1,2,4-triazin-3-one product is cleaved from the solid support. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Phenyl 1,2,4 Triazin 3 Amine Derivatives

Nucleophilic Aromatic Substitution and Addition Reactions

The 1,2,4-triazine (B1199460) ring is highly susceptible to nucleophilic attack, a characteristic that has been extensively studied through its reactions with various carbon and nitrogen nucleophiles. These investigations have revealed complex mechanistic pathways, including addition-elimination sequences, the formation of stable intermediates, and intriguing ring-opening and closing phenomena.

The reactions of 3-substituted 6-phenyl-1,2,4-triazines with carbon nucleophiles, such as the anion of phenylacetonitrile (B145931), are highly dependent on the nature of the substituent at the C-3 position and the reaction solvent. researchgate.net Studies have shown that these reactions can proceed via three distinct pathways: ipso-substitution, covalent addition, or a complete ring transformation. researchgate.net

When 3-X-6-phenyl-1,2,4-triazines (where X = SMe, SPh, SO2Ph) are treated with phenylacetonitrile anion in dimethylformamide (DMF), a mixture of products is often obtained. researchgate.net This includes the ring transformation product 3-amino-4,6-diphenylpyridazine, the covalent addition product 3-X-5-(α-cyanobenzyl)-6-phenyl-2,5-dihydro-1,2,4-triazine, and the ipso-substitution product 3-(1-cyano-1-phenylmethyl)-6-phenyl-1,2,4-triazine. researchgate.net However, changing the solvent to dimethylacetamide (DMA) leads exclusively to the formation of the 2,5-dihydro-1,2,4-triazine addition products in excellent yields as diastereomeric mixtures. researchgate.net

The most complex of these pathways is the ring transformation, which occurs via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net In the case of 3-chloro-6-phenyl-1,2,4-triazine (B1599734), the phenylacetonitrile anion initially attacks the C-5 position of the triazine ring. This is followed by the opening of the ring through the cleavage of the N4-C5 bond. The resulting open-chain intermediate then undergoes an intramolecular ring closure to form the final 3-aminopyridazine (B1208633) product. researchgate.net Isotopic labeling studies using 15N-labeled phenylacetonitrile have confirmed that the nitrogen atom of the exocyclic amino group in the final pyridazine (B1198779) product originates from the nitrile of the attacking nucleophile. researchgate.net

| Substituent at C-3 (X) | Solvent | Observed Products | Reaction Pathway |

|---|---|---|---|

| -SMe, -SPh, -SO2Ph | DMF | Ring Transformation Product (3-amino-4,6-diphenylpyridazine) Covalent Addition Product (2,5-dihydro derivative) Ipso-Substitution Product | ANRORC, Covalent Addition, SNAr (ipso) |

| -SMe, -SPh, -SO2Ph | DMA | Covalent Addition Product (2,5-dihydro derivative) only | Covalent Addition |

| -Cl | N/A | Ring Transformation Product (3-amino-4,6-diphenylpyridazine) | ANRORC |

The conversion of 3-chloro-6-phenyl-1,2,4-triazine to 6-phenyl-1,2,4-triazin-3-amine via amination proceeds through a nucleophilic aromatic substitution mechanism, specifically an SN(AE) pathway (Substitution Nucleophilic, Addition-Elimination). researchgate.net NMR studies have provided significant insight into this process. The initial site of nucleophilic attack by agents like liquid ammonia (B1221849) or alkylamines at low temperatures (-75°C to -20°C) is the C-5 carbon of the triazine ring. researchgate.net This attack leads to the formation of a σ-adduct intermediate. For the substitution at C-3 to occur, this initially formed C-5 σ-adduct must isomerize into a C-3 σ-adduct. researchgate.net The subsequent elimination of the leaving group (chloride) from the C-3 adduct yields the final 3-amino product. The crucial role of the isomerization from the C-5 to the C-3 adduct has been confirmed through 15N labeling studies with liquid ammonia. researchgate.net

The formation of covalent σ-adducts is a key mechanistic step in the reaction of 6-phenyl-1,2,4-triazine (B8721099) derivatives with nucleophiles. researchgate.net Spectroscopic studies, primarily 1H and 13C NMR, have successfully characterized these transient species at low temperatures. researchgate.net For derivatives such as 3-chloro-6-phenyl-1,2,4-triazine and 6-phenyl-1,2,4-triazine 4-oxide, the C-5 position is the kinetically favored site for nucleophilic attack by liquid ammonia and various alkylamines. researchgate.net

The stability and subsequent reactivity of these adducts vary. For instance, the amination of 3-chloro-6-phenyl-1,2,4-triazine relies on the isomerization of the C-5 σ-adduct to the thermodynamically more stable C-3 σ-adduct, which then leads to the substitution product. researchgate.net In contrast, the σ-adduct formed between 6-phenyl-1,2,4-triazine 4-oxide and dimethylamine (B145610) at -75°C undergoes an irreversible transformation upon warming to -20°C. It first converts to an intermediary C-3 σ-adduct, which then proceeds to an open-chain product rather than a simple substitution product. researchgate.net

Electrophilic Transformations

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the heterocyclic ring system generally unreactive towards electrophilic aromatic substitution reactions such as nitration or sulfonation. In many cases, treatment with strong electrophilic reagents under harsh conditions leads to ring cleavage rather than substitution. thieme-connect.de

While the triazine ring itself is deactivated, the exocyclic amino group at the C-3 position in 6-phenyl-1,2,4-triazin-3-amine can be a site for electrophilic attack. Reactions such as acylation and aroylation can occur on this amino group, demonstrating its nucleophilic character. researchgate.net For example, 3-amino-5,6-diphenyl-1,2,4-triazine, a closely related derivative, reacts with isocyanates and isothiocyanates at the amino group to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Ring Transformations and Rearrangement Mechanisms

Beyond simple substitution, 6-phenyl-1,2,4-triazine derivatives can undergo profound structural changes, leading to different heterocyclic systems. As detailed in section 3.1.1, the reaction of 3-chloro-6-phenyl-1,2,4-triazine with the phenylacetonitrile anion is a prime example of a ring transformation. researchgate.net The reaction proceeds via the ANRORC mechanism, transforming the six-membered 1,2,4-triazine ring into a six-membered pyridazine ring. researchgate.net This transformation is initiated by nucleophilic addition at C-5, followed by scission of the N4-C5 bond and subsequent recyclization involving the nitrile group of the original nucleophile. researchgate.net

Reactivity Towards Oxidizing Agents

The nitrogen atoms within the 1,2,4-triazine ring are susceptible to oxidation, particularly by organic peracids. The reaction of 3-amino-5-phenyl-1,2,4-triazine, an isomer of the title compound, with organic peracids has been studied, indicating that N-oxidation is a feasible reaction pathway for this class of compounds. acs.org The existence of stable N-oxides of this heterocyclic system is well-established, with compounds like 6-phenyl-1,2,4-triazine 4-oxide being used as substrates in other reactivity studies. researchgate.net Depending on the specific oxidant and reaction conditions, oxidation can potentially occur at the N-1, N-2, or N-4 positions of the triazine ring, leading to the corresponding N-oxides. These N-oxides can exhibit altered chemical reactivity compared to the parent triazine.

Utility as Versatile Synthetic Intermediates and Building Blocks

The 1,2,4-triazine nucleus, particularly when functionalized with reactive groups such as an amino moiety at the 3-position and a phenyl group at the 6-position, serves as a highly valuable scaffold in organic synthesis. Derivatives of 6-phenyl-1,2,4-triazin-3-amine are recognized as versatile synthetic intermediates and building blocks for the construction of a wide array of more complex molecules, including various fused heterocyclic systems. Their utility stems from the inherent reactivity of the triazine ring and the potential for chemical modification at multiple sites.

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, a key feature exploited in its synthetic applications. Research has shown that the C-5 position is often the preferred site for initial nucleophilic attack at low temperatures. This reactivity allows for the introduction of various substituents and the formation of covalent adducts, which can then undergo further transformations.

One of the primary applications of these compounds is as precursors for synthesizing fused heterocyclic systems. The amino group and the adjacent ring nitrogen atoms provide ideal locations for annulation reactions, leading to the formation of bicyclic and polycyclic structures. For example, derivatives of 3-thioxo-1,2,4-triazin-5-one can be used as starting materials to construct fused ring systems like thiazolo[3,2-b]triazines. These reactions often proceed through initial S-alkylation followed by intramolecular cyclization.

Furthermore, the reactivity of substituted 6-phenyl-1,2,4-triazines with various nucleophiles can lead to ring transformation products. Studies involving the reaction of 3-substituted-6-phenyl-1,2,4-triazines with carbon nucleophiles like phenylacetonitrile anion have resulted in the formation of different products, including substituted pyridazines, demonstrating the ring's flexibility as a synthetic synthon.

The versatility of these triazine derivatives is showcased in their use to generate libraries of compounds for biological screening. Through systematic modification of the core structure, new series of compounds with potential therapeutic applications, such as anticonvulsant agents, have been developed.

Below are examples of synthetic transformations where 1,2,4-triazine derivatives serve as key building blocks.

Table 1: Synthesis of Fused Thiazolo[3,2-b]triazine Derivatives

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 6-methyl-3-thioxo-3,4-dihydro-triazin-5-one | Chloroacetic acid, Acetic acid, Reflux | 6-methyl-thiazolo[3,2-b]triazine-3,7-dione | S-alkylation and Intramolecular Cyclization | |

| 6-methyl-3-thioxo-3,4-dihydro-triazin-5-one | Selected aldehydes, Chloroacetic acid | 2-arylidene-6-methyl-thiazolo[3,2-b]triazine-3,7-diones | One-pot S-alkylation, Cyclization, and Knoevenagel Condensation | |

| 2-arylidene-6-methyl-thiazolo[3,2-b]triazine-3,7-diones | Hydrazine (B178648) hydrate (B1144303) or Phenylhydrazine | Corresponding pyrazoline-fused derivatives | Hetero-cyclization | |

| 2-arylidene-6-methyl-thiazolo[3,2-b]triazine-3,7-diones | Malononitrile, Ammonium (B1175870) acetate | 7-amino-9-(aryl)-3-methyl-2-oxo-2H-pyrido[2',3':4,5]thiazolo[3,2-b]triazine-8-carbonitriles | Michael Addition and Cyclization |

Table 2: Reactions of Substituted 6-Phenyl-1,2,4-triazines

| Starting Material | Reagents and Conditions | Products | Transformation Type | Reference |

|---|---|---|---|---|

| 3-X-6-phenyl-1,2,4-triazines (X = SMe, SPh, SO2Ph) | Phenylacetonitrile anion, DMF | 3-amino-4,6-diphenylpyridazine, 3-X-5-(α-cyanobenzyl)-6-phenyl-2,5-dihydro-1,2,4-triazine, 3-(1-cyano-1-phenylmethyl)-6-phenyl-1,2,4-triazine | Ring Transformation, Covalent Addition, Ipso-Substitution | |

| 3-chloro-6-phenyl-1,2,4-triazine | Liquid ammonia (with 15N labeling) | 3-amino-6-phenyl-1,2,4-triazine | Nucleophilic Aromatic Substitution (SN(AE) mechanism) |

Table 3: Synthesis of Fused Triazino[3,4-b]thiadiazines

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | S-phenacyl derivatives and triazino[3,4-b]thiadiazines | S-alkylation and Cyclization |

These examples underscore the significant role of 6-phenyl-1,2,4-triazin-3-amine and its analogues as foundational structures in synthetic organic chemistry, enabling the creation of diverse and complex molecular architectures.

Computational and Theoretical Studies of 6 Phenyl 1,2,4 Triazin 3 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These studies offer a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G++(d,p)), are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. colab.wsmdpi.com Studies on related triazine compounds reveal that the molecular structure can be influenced by substituents, with some derivatives exhibiting non-planar conformations to minimize steric hindrance. nih.gov For instance, in a study of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, one of the phenyl groups was found to be rotated out of the plane of the triazine ring. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. colab.ws In various triazine derivatives, the HOMO and LUMO electron densities are often localized on different parts of the molecule, such as the triazine and phenyl rings, which act as electron acceptor units. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a series of compounds with their 3D shapes and steric and electrostatic properties. In the study of 1,2,4-triazine derivatives, CoMFA has been instrumental in understanding the structural requirements for their biological activities.

For a series of 2-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-diones, a CoMFA model yielded an excellent correlation of their anticoccidial potencies with their physical properties nih.gov. This model provided a quantitative description of the major steric and electrostatic field effects, offering significant new insights into the factors that govern potency nih.gov. The predictive capability of such models is crucial for designing new compounds with enhanced activity.

In a study of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, a CoMFA model was constructed that showed good predictability and stability, with a cross-validated correlation coefficient (q²) of 0.613 and a non-cross-validated correlation coefficient (r²) of 0.966 nih.gov. The contour maps generated from this analysis revealed that bulky substituents were favored at certain positions, while electropositive groups were preferred at others, providing a clear roadmap for structural optimization nih.gov.

Table 1: CoMFA Statistical Results for 1,2,4-Triazine Analogs

| Studied Series | Biological Activity | q² | r² | Key Findings |

|---|---|---|---|---|

| 2-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-diones | Anticoccidial | Not specified | Excellent | Steric and electrostatic fields are major determinants of potency. nih.gov |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This method often provides more intuitive and easily interpretable contour maps nih.gov.

For the same series of h-DAAO inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, a CoMSIA model was developed that also demonstrated good predictability with a q² of 0.669 and an r² of 0.985 nih.gov. The CoMSIA contour maps provided detailed insights into the structural features influencing inhibitory activity, highlighting the importance of hydrophobic interactions and hydrogen bonding in addition to steric and electrostatic effects nih.gov.

A study on 1,3,5-triazine (B166579) derivatives as Photosystem II (PSII) electron transport inhibitors also utilized CoMSIA, resulting in a model with a q² of 0.679 and an r² of 0.924 asianpubs.org. The contour maps from this analysis indicated that specific substitutions could enhance the herbicidal activity by optimizing the steric, electrostatic, and hydrophobic interactions with the target protein asianpubs.org.

Table 2: CoMSIA Statistical Results for Triazine Analogs

| Studied Series | Biological Activity | q² | r² | Key Findings |

|---|---|---|---|---|

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold | h-DAAO inhibition | 0.669 | 0.985 | Hydrophobic and hydrogen bond interactions are critical for activity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For 6-Phenyl-1,2,4-triazin-3-amine and its analogs, MD simulations provide valuable information about their conformational flexibility and the stability of their interactions with biological targets.

In the investigation of 1,2,4-triazine derivatives as h-DAAO inhibitors, molecular dynamics simulations were employed to explore the binding mode between the inhibitors and the receptor protein nih.gov. The simulations revealed that the stability of the inhibitor at the binding site is significantly influenced by hydrogen bonds formed by the triazine structure with the protein and hydrophobic interactions with key residues such as Leu51, His217, Gln53, and Leu215 nih.gov. Four essential amino acid residues, Gly313, Arg283, Tyr224, and Tyr228, were identified as having crucial interactions with the inhibitor nih.gov.

These simulations can also elucidate the conformational changes that occur upon binding and help to understand the dynamic nature of the ligand-receptor complex, which is essential for the rational design of more potent and selective inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. For 1,2,4-triazine derivatives, various computational models have been used to predict their ADME properties.

Studies on 1,3,5-triazine derivatives have shown that these compounds can exhibit high gastrointestinal absorption and good blood-brain barrier transmission jomardpublishing.com. Furthermore, in silico tools have been used to predict the potential for these compounds to act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism jomardpublishing.com.

For a series of 1,2,4-triazine derivatives designed as adenosine (B11128) A2A antagonists, in vitro ADME data showed that many of the compounds exhibited good physicochemical properties, including moderate to high aqueous solubility and good stability in rat liver microsomes researchgate.net. The prediction of such properties is vital for selecting promising candidates for further development.

Table 3: Predicted ADME Properties of Triazine Analogs

| Compound Series | Predicted Property | Finding |

|---|---|---|

| 1,3,5-triazine derivatives | Gastrointestinal Absorption | High jomardpublishing.com |

| 1,3,5-triazine derivatives | Blood-Brain Barrier Transmission | Good jomardpublishing.com |

| 1,3,5-triazine derivatives | Cytochrome P450 Inhibition | One compound showed good inhibitory results. jomardpublishing.com |

| 1,2,4-triazine derivatives | Physicochemical Properties | Good, with moderate to high aqueous solubility. researchgate.net |

Theoretical Investigations into Non-Biological Applications (e.g., Corrosion Inhibition)

Theoretical investigations, particularly those employing Density Functional Theory (DFT) and Monte Carlo simulations, have shed light on the potential of triazine derivatives in non-biological applications such as corrosion inhibition. These studies explore the electronic properties and adsorption behavior of these molecules on metal surfaces.

DFT calculations on triazine derivatives have indicated that the active sites of these molecules are primarily located on the nitrogen atoms of the triazine ring and on aromatic rings with substituted polar groups researchgate.net. These sites are crucial for the interaction of the inhibitor with the metal surface. Monte Carlo simulations have been used to determine the most stable adsorption configurations of these inhibitors on metal surfaces like Fe(110), both in a vacuum and in an aqueous solution researchgate.net.

Studies on 1,2,4-triazole (B32235) derivatives, which are structurally related to 1,2,4-triazines, have also been conducted to understand their corrosion inhibition properties. DFT has been used to calculate quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE), which are correlated with the inhibition efficiency researchgate.netdergipark.org.tr. The results from these theoretical studies often show good agreement with experimental findings researchgate.net.

Table 4: Theoretical Data for Triazine Analogs as Corrosion Inhibitors

| Compound Series | Method | Key Findings |

|---|---|---|

| Hexahydro-1,3,5-triphenyl-s-triazine derivatives | DFT, Monte Carlo Simulations | Active sites are on N atoms of the triazine ring and substituted aromatic rings. Strong interaction with Fe(110) surface. researchgate.net |

| 2,4-Diamino-6-methyl-1,3,5-triazine | DFT | EHOMO = -7.1980 eV, ELUMO = -1.9959 eV, ΔE = 5.2021 eV. dergipark.org.tr |

Structure Activity Relationship Sar Studies of 6 Phenyl 1,2,4 Triazin 3 Amine Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 6-phenyl-1,2,4-triazin-3-amine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and triazine rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the compound's affinity for its target.

Research into various 1,2,4-triazine (B1199460) derivatives has shown that modifications at different positions can drastically alter biological outcomes. For instance, in a series of 1,2,4-triazine analogues, the introduction of halide, methyl, or methoxy (B1213986) groups influenced binding affinity to enzymes like E. coli Dihydrofolate Reductase (DHFR). nih.gov Specifically, substitutions at the R1 or R2 positions of a related 1-phenyl-triazine diamine scaffold with groups like alkyl benzenesulfonyl fluoride (B91410) resulted in significantly better binding compared to simple aminomethyl groups. nih.gov

The electronic character of the substituent is a determining factor. Studies on 1,3,5-triazine (B166579) derivatives targeting adenosine (B11128) receptors revealed that substitutions on the phenyl ring are critical. It was noted that substituents at positions other than the para-position could negatively impact binding. mdpi.com For example, a bromo substituent on the phenyl ring was found to increase the polarity of the molecule compared to an unsubstituted phenyl ring. mdpi.com In the context of h-DAAO inhibitors with a 1,2,4-triazine core, 3D-QSAR models have been developed to understand the effects of substituents on the benzene (B151609) ring, indicating that both the type and position of these groups are critical for inhibitory potency. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substituent Type | Position on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine Diamines | Halide, Methyl, Methoxy | Various | Modulated binding affinity to E. coli DHFR. nih.gov | nih.gov |

| 1,3,5-Triazine Diamines | Alkyl benzenesulfonyl fluoride | Various | Increased potency of inhibition. nih.gov | nih.gov |

| 1,3,5-Triazines | Bromo | Para | Increased molecular polarity. mdpi.com | mdpi.com |

| h-DAAO Inhibitors | Various | Various | Type and position significantly affect inhibitory potency. nih.gov | nih.gov |

Identification of Critical Pharmacophore Features for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 6-phenyl-1,2,4-triazin-3-amine derivatives, several key features have been identified as critical for target engagement.

The 1,2,4-triazine ring itself is a key scaffold. researchgate.net The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, while the amine group at the 3-position typically serves as a crucial hydrogen bond donor. The phenyl group at the 6-position provides a necessary hydrophobic or aromatic interaction domain, often fitting into a hydrophobic pocket of the target protein. researchgate.netscience.gov

Pharmacophore models developed for various triazine derivatives confirm these general features. For instance, a model for G-quadruplex binders included three hydrophobic centers and multiple hydrogen bond acceptors and donors. researchgate.net Similarly, studies on thieno[2,3-d] nih.govnih.govtriazine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors identified a pharmacophore that explained their binding mode in the EGFR active site. nih.govresearchgate.net Research on 5,6-diaryl-1,2,4-triazines has emphasized that the substituent at the 3-position is a key determinant for affinity and selectivity towards different biological targets. researchgate.net

Table 2: Key Pharmacophore Features of Triazine Derivatives

| Pharmacophore Feature | Structural Origin | Role in Target Engagement | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Amine group at C3-position | Forms hydrogen bonds with acceptor sites on the target protein. | researchgate.netscience.gov |

| Hydrogen Bond Acceptor | Nitrogen atoms in the triazine ring | Interacts with hydrogen bond donor sites on the target protein. | researchgate.netscience.gov |

| Aromatic/Hydrophobic Region | Phenyl group at C6-position | Engages in hydrophobic or π-π stacking interactions within the target's binding pocket. | researchgate.netnih.gov |

| Modulatory Substituent Site | C3-position | Substituents here are key for determining affinity and selectivity. researchgate.net | researchgate.net |

Correlation Between Structural Modifications and Modulatory Effects on Biochemical Pathways

Specific structural modifications to the 6-phenyl-1,2,4-triazin-3-amine core correlate directly with the modulation of distinct biochemical pathways. These modifications can transform a general scaffold into a selective inhibitor of a particular enzyme or receptor.

For example, derivatives of 1,2,4-triazines have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate synthesis pathway. nih.gov The introduction of a 2,3-dichlorophenyl group at the 6-position, as seen in the related compound lamotrigine (B1674446), confers inhibitory activity against E. coli DHFR. nih.gov This inhibition disrupts the synthesis of purines and thymidine, thereby exerting an antibacterial effect.

In another context, thieno[2,3-d] nih.govnih.govtriazine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net One such derivative, 3-(5,6,7,8-Tetrahydro-7H-cyclohexa[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)benzene-1,3-diamine, demonstrated potent inhibition of EGFR. nih.govresearchgate.net This activity directly interferes with the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. By blocking this pathway, these compounds can exert anti-cancer effects. nih.govresearchgate.net

Furthermore, other 1,2,4-triazine derivatives have been shown to inhibit human D-amino acid oxidase (h-DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor in the brain. nih.gov Inhibition of h-DAAO can increase D-serine levels, which is a therapeutic strategy being explored for schizophrenia. nih.gov

Role of Aromatic and Heteroaromatic Ring Systems in Activity Profiles

The aromatic phenyl ring and the heteroaromatic 1,2,4-triazine ring are fundamental to the biological activity of this class of compounds. These ring systems are not merely passive scaffolds but active participants in molecular recognition and binding.

The 6-phenyl group is critical for establishing interactions within the binding site of target proteins. In studies of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, the aryl substituents at the 5- and 6-positions were found to bind in distinct pockets. nih.gov The phenyl ring can engage in favorable π–π stacking and cation−π interactions with aromatic amino acid residues like phenylalanine (Phe) and arginine (Arg) in the target's active site. nih.gov The replacement of the phenyl group with other aromatic systems, such as thiophene, can lead to a modest decrease in activity, highlighting the specific requirements of this interaction. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. When a chiral center is present in a derivative of 6-phenyl-1,2,4-triazin-3-amine, the resulting enantiomers or diastereomers often exhibit different potencies and selectivities.

Biological systems, such as enzyme active sites and receptor binding pockets, are inherently chiral. Consequently, they can differentiate between stereoisomers of a drug molecule, leading to one isomer having a much higher affinity for the target than the other. This principle is highly relevant for 1,2,4-triazine derivatives, especially when substitutions introduce chirality.

For example, in the development of inhibitors for human D-amino acid oxidase (h-DAAO), the enzyme's natural substrate is the D-enantiomer of serine. nih.govnih.gov Inhibitors designed to target h-DAAO must have the correct stereochemical configuration to fit into the chiral active site. Molecular modeling studies, including 3D-QSAR and docking, are often employed to understand and predict how the stereochemistry of inhibitors based on the 1,2,4-triazine scaffold influences their binding and inhibitory activity. nih.gov While specific examples for 6-phenyl-1,2,4-triazin-3-amine were not detailed in the provided search results, the fundamental principle that stereoisomerism is a critical factor in the activity of structurally related compounds is well-established in medicinal chemistry. nih.gov

Mechanistic Investigations and Biological Activities of 6 Phenyl 1,2,4 Triazin 3 Amine Derivatives Focus on in Vitro and in Silico Findings

Anticonvulsant Activity and Underlying Mechanisms

The structural features of 1,2,4-triazine (B1199460) derivatives make them promising candidates for the development of new anticonvulsant agents. Research has primarily focused on their interaction with key components of the central nervous system that regulate neuronal excitability.

Modulation of GABAergic Receptors (e.g., GABAA Receptor Activation)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptor, GABAA, is a crucial target for many anticonvulsant drugs. Derivatives of 1,2,4-triazine have been investigated for their ability to modulate this system.

In silico molecular docking studies have been performed on derivatives such as 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione to understand their mechanism of action. These studies, alongside in vitro receptor binding assays, have shown that these compounds can interact with GABAA receptors. The results suggest that the anticonvulsant effects of certain derivatives are mediated more effectively through the GABAA receptor than through sodium channels. ijpsr.info Further confirmation of this mechanism comes from GABA enzyme estimation studies, which point towards a GABAergic effect for the most active compounds in this class. ijpsr.info

The GABAA receptor is a complex pentameric chloride channel with multiple binding sites for various ligands, including benzodiazepines, barbiturates, and neurosteroids. nih.gov The interaction of 1,2,4-triazine derivatives with these receptors can enhance the inhibitory tone of the central nervous system, thereby reducing neuronal hyperexcitability that leads to seizures. For instance, imidazo[1,2-b] ijpsr.infomdpi.comresearchgate.nettriazines have been identified as selective agonists for GABAA receptors, highlighting the potential of the triazine scaffold in developing subtype-selective modulators. nih.gov

Influence on Voltage-Gated Ion Channels (e.g., Sodium Channels)

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in neurons. mdpi.comnih.gov Many anticonvulsant drugs exert their effects by blocking these channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures. nih.gov Lamotrigine (B1674446), a well-known anticonvulsant, is a phenyltriazine derivative that is believed to act by inhibiting voltage-sensitive sodium channels. researchgate.net

In vitro studies on novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (B1245722) derivatives have demonstrated their influence on sodium channels. researchgate.net One of the most potent compounds from this series, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (5c), showed significant anticonvulsant activity in the maximal electroshock (MES) test, a model sensitive to sodium channel blockers. researchgate.net This suggests that the mechanism of action for these derivatives involves the blockade of sodium channels. researchgate.net

Further research into 2,4-diamino-1,3,5-triazine derivatives also identified them as neuronal voltage-gated sodium channel blockers, with some analogues showing IC50 values in the low micromolar range. Molecular modeling studies suggest that anticonvulsants like lamotrigine bind to a common site within the inner pore of the sodium channel, involving key amino acid residues that are crucial for the drug's blocking action.

Anticancer and Antiproliferative Mechanisms

The 1,2,4-triazine scaffold is a prominent feature in many compounds with potent pharmacological activities, including anticancer effects. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, from disrupting cell division to inhibiting essential biosynthetic pathways.

Inhibition of Cancer Cell Proliferation (in vitro studies on specific cell lines)

A significant body of research has demonstrated the antiproliferative activity of 6-Phenyl-1,2,4-triazin-3-amine derivatives against a wide array of human cancer cell lines.

For example, a series of imamine-1,3,5-triazine derivatives showed selective activity against triple-negative MDA-MB-231 breast cancer cells, with compounds 4f and 4k exhibiting potent anti-proliferative activity with IC50 values of 6.25 µM and 8.18 µM, respectively. These values were superior to the parent compound, imatinib. Further studies revealed that compound 4f could also inhibit the migration, invasion, and adhesion of MDA-MB-231 cells.

Similarly, pyrazolo[1,5-a] mdpi.comtriazine derivatives have been screened against 60 cancer cell lines, with some compounds showing broad-spectrum antiproliferative activity. researchgate.net A study on 1,2,4-triazine derivatives bearing a piperazine (B1678402) amide moiety found that compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were promising antiproliferative agents against MCF-7 breast cancer cells. Another study on 1,2,4-triazin-6(5H)-one derivatives identified a potent anti-cancer agent against various cancer cell lines, emphasizing the impact of an electron-rich moiety on the phenyl group at position 2 of the triazine nucleus.

The table below summarizes the in vitro antiproliferative activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Imamine-1,3,5-triazine (4f) | MDA-MB-231 (Breast) | 6.25 µM | |

| Imamine-1,3,5-triazine (4k) | MDA-MB-231 (Breast) | 8.18 µM | |

| Pyrazolo[4,3-e] ijpsr.infomdpi.comresearchgate.nettriazine derivative | Colo205 (Colorectal) | 4 µM | |

| 1,2,4-triazine-benzimidazole analog (35) | Various (NCI-60 panel) | High inhibiting potency | researchgate.net |

| 3-amino-1,2,4-triazine (5g) | PNS-1 (Pancreatic) | 4.9 µM | |

| 3-amino-1,2,4-triazine (5i) | PNS-1 (Pancreatic) | 5.8 µM | |

| 1,2,4-triazine-6-one derivative (6b) | HCT-116 (Colon), HepG-2 (Liver) | Significant cytotoxic effect |

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them an important target for anticancer drugs. Several 1,2,4-triazine derivatives have been found to inhibit tubulin polymerization, often by interacting with the colchicine binding site. mdpi.com

The colchicine binding site is located at the interface between the α- and β-tubulin subunits. Compounds that bind here disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

One study on a 1,2,4-triazine derivative, compound 69a , showed that it effectively arrested HeLa cells in the G2/M phase and exhibited excellent anti-tubulin activity, with a 31% inhibition of tubulin polymerization at a concentration of 10 µM. mdpi.com Molecular docking simulations indicated that this compound fits well into the colchicine binding site at the α/β-tubulin interface. mdpi.com The interaction is often hydrophobic, involving key amino acid residues within the binding pocket. The ability of these compounds to act as tubulin polymerization inhibitors makes them promising candidates for cancer therapy, particularly for overcoming multidrug resistance.

Suppression of DNA and Collagen Synthesis

In addition to disrupting the cytoskeleton, some triazine derivatives can interfere with nucleic acid synthesis, a fundamental process for cell proliferation. In vitro studies using phenyl 1,2,3-triazole-thymidine ligands have demonstrated their ability to inhibit DNA synthesis. These compounds were found to stabilize G-quadruplex DNA structures, which are often found in the telomeric regions of chromosomes and in the promoter regions of oncogenes. By stabilizing these structures, the ligands can interfere with the replication process, leading to higher inhibition of DNA synthesis in quadruplex-forming DNA compared to non-quadruplex forming DNA. This mechanism provides another avenue through which triazine-related compounds can exert their antiproliferative effects.

While the primary focus of many studies has been on DNA synthesis, the broader class of triazine derivatives has also been investigated for its effects on other macromolecules. For instance, certain 1,3,5-triazine (B166579) derivatives have been used for the stabilization of collagenous materials, indicating an interaction with collagen. Although this application is in the context of material science, it points to the potential for these compounds to interact with and possibly modulate collagen synthesis or structure, a topic that warrants further investigation in a biological context.

Antimicrobial and Antifungal Efficacy

The structural framework of 1,2,4-triazine is a cornerstone in the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, revealing a significant potential to combat both bacterial and fungal pathogens.

Derivatives of 1,2,4-triazine have been systematically tested against a panel of pathogenic bacteria, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. Certain structural modifications to the triazine core have yielded compounds with notable antibacterial efficacy. For instance, studies on fused 1,2,4-triazine systems, such as 6-amino- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines, have demonstrated good activity against both S. aureus and E. coli. Similarly, various 6-(2-amino-3,5-substituted phenyl)-1,2,4-triazine derivatives have been screened, with some compounds showing promising activity against these bacterial strains. The introduction of different substituents allows for the modulation of antibacterial potency, highlighting the therapeutic potential of this chemical class.

One study reported that a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, displayed promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains.

| Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| 6-Amino- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines | Staphylococcus aureus | Good |

| 6-Amino- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines | Escherichia coli | Good |

| 6-(2-Amino-3,5-substituted phenyl)-1,2,4-triazines | Staphylococcus aureus | Moderate to Good |

| 6-(2-Amino-3,5-substituted phenyl)-1,2,4-triazines | Escherichia coli | Moderate to Good |

| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | Drug-resistant Staphylococcus aureus | Promising |

The 1,2,4-triazole (B32235) nucleus, a key feature in many derivatives, is recognized for its potent antifungal properties, particularly against opportunistic pathogens like Candida albicans. This fungus is a significant cause of nosocomial infections, and the rise of drug resistance necessitates the development of new therapeutic agents. nih.gov In vitro studies have shown that specific 1,2,4-triazole derivatives can exhibit excellent to moderate antifungal activity against Candida albicans species, with Minimum Inhibitory Concentrations (MICs) in some cases ranging from less than 0.063 to 32 μg/mL. nih.gov

For example, a derivative containing a bromine atom at position 2 demonstrated notable activity against C. albicans with a MIC of 200 μg/mL. nih.gov Other research has identified compounds with even greater potency, with MIC values ranging from less than 0.008 μg/mL to 1 μg/mL, which also showed significant inhibition of biofilm production by C. albicans. nih.gov The structure-activity relationship (SAR) is crucial, as the nature and position of substituents on the phenyl ring and the triazine core significantly influence the antifungal efficacy.

| Derivative Class/Compound | Fungal Strain | Reported MIC |

|---|---|---|

| 1,2,4-Triazole-thiazolidin-4-ones (2-Bromo derivative) | Candida albicans | 200 μg/mL |

| Benzoylbenzimidazole-1,2,4-triazole hybrids | Candida albicans | <0.063 to 32 μg/mL |

| Specific 1,2,4-triazole derivatives (e.g., compound 6a) | Candida albicans SC5314 | <0.008 to 1 μg/mL |

Anti-inflammatory Properties

Derivatives of 1,2,4-triazine have been investigated for their potential to modulate inflammatory pathways. In vitro studies have demonstrated that these compounds can interfere with key processes in the inflammatory cascade. Research has shown that certain 1,2,4-triazine derivatives can suppress inflammatory responses by inhibiting the induction of cyclooxygenase-2 (COX-2) and its product, prostaglandin (B15479496) E2 (PGE2). unibs.it This mechanism is central to the action of many non-steroidal anti-inflammatory drugs (NSAIDs).

Further studies on 1,3,5-triazine derivatives have shown they can inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, a critical step in leukocyte infiltration into inflamed tissues. Some compounds were effective at concentrations in the nanomolar to micromolar range. Additionally, certain triazine derivatives have been found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in cellular models. nih.gov

Antithrombotic and Antiplatelet Mechanisms

The investigation into 1,2,4-triazine derivatives has extended to their effects on hemostasis, particularly their ability to inhibit platelet aggregation, a key event in thrombus formation.

Research into 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines has identified potent anti-platelet agents. nih.gov One derivative, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, exhibited powerful inhibition of platelet aggregation induced by arachidonic acid and collagen. nih.gov Ex vivo studies showed this compound was more than three times as potent as aspirin (B1665792) in preventing platelet aggregation. nih.gov Other studies on related heterocyclic systems, such as 2,5-substituted aryl-7-phenyl-1,3,4-oxadiazolo-[3,2-a]-1,3,5-triazine derivatives, also revealed significant antiplatelet activity. The most potent compounds in this series inhibited arachidonic acid-induced platelet aggregation by 96–98%, comparable to aspirin. jusst.org The mechanism is suggested to be the inhibition of the arachidonic acid pathway, thereby reducing the production of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregation inducer. jusst.org

| Derivative | Assay | Key Finding |

|---|---|---|

| 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine | Ex vivo platelet aggregation (Arachidonic acid/Collagen induced) | >3 times more potent than aspirin |

| 2,5-substituted aryl-7-phenyl-1,3,4-oxadiazolo-[3,2-a]-1,3,5-triazine derivatives | In vitro platelet aggregation (Arachidonic acid induced) | 96-98% inhibition, comparable to aspirin |

The anti-inflammatory and antiplatelet effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist as two primary isoforms: COX-1 and COX-2. researchgate.net COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, while COX-2 is inducible and is a key mediator of inflammation and pain. nih.govyoutube.com

The anti-platelet activity of the aforementioned 1,2,4-triazine derivatives is directly linked to their ability to inhibit the COX enzyme. nih.gov For instance, the potent antiplatelet agent 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine was found to be a strong COX inhibitor with an IC50 value of 2.8 x 10⁻⁷ M. nih.gov Studies on other triazine derivatives have also demonstrated the ability to reduce both COX-1 and COX-2 levels in inflamed tissues. nih.gov The development of derivatives with selectivity for COX-2 over COX-1 is a major goal in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects, although the antiplatelet effect is primarily mediated through COX-1 inhibition. researchgate.net Research has shown that some 1,2,4-triazole derivatives can achieve COX-2 selectivity comparable to the reference drug celecoxib. mdpi.com

Additional Biological Target Investigations

Tyrosinase and Urease Inhibition

Derivatives of the triazine family, specifically pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, have been synthesized and evaluated for their ability to inhibit tyrosinase and urease enzymes. nih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. nih.govnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is relevant in the context of infections caused by urease-producing bacteria.

A study investigating a series of chiral sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine demonstrated notable inhibitory effects on both enzymes. nih.gov For mushroom tyrosinase, the synthesized compounds showed IC50 values ranging from 27.90 µM to 40.17 µM. nih.gov The most active inhibitor in this series was a derivative containing an (R)-(−)-leucinol substituent. nih.gov

The same series of compounds exhibited potent urease inhibitory activity. nih.gov Remarkably, all tested compounds showed significantly better activity than the standard inhibitor, thiourea (B124793) (IC50 of 20.7 µM). The IC50 values for these derivatives ranged from 0.037 to 0.084 µM. nih.gov The presence of a 2-hydroxy-1-methylethanamine moiety with an S configuration at the sulfonamide group was identified as being of central importance for the potent urease inhibition observed. nih.gov

| Compound | Mushroom Tyrosinase IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| Derivative 8a | - | 0.037 |

| Derivative 8b | - | - |

| Derivative 8c | 39.00 | - |

| Derivative 8e | 39.75 | - |

| Derivative 8f | - | 0.044 |

| Derivative 8i | 40.17 | 0.042 |

| Derivative 8j | 27.90 | - |

| Thiourea (Standard) | - | 20.7 |

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is recognized as a proinflammatory receptor, making it a potential therapeutic target for inflammatory conditions. nih.govqub.ac.uknih.govacs.orgresearchgate.net Research has identified 1,2,4-triazine derivatives as a novel class of GPR84 antagonists.

A high-throughput screening of over 300,000 compounds led to the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective, and competitive antagonist of human GPR84. nih.govacs.org Subsequent extensive structure-activity relationship (SAR) studies have been conducted to optimize this lead compound. qub.ac.uknih.govacs.org These investigations, supported by in silico docking and mutagenesis studies, have provided insights into the potential binding pose for this class of orthosteric antagonists. qub.ac.uknih.govacs.org

Interestingly, this series of compounds shows species selectivity. While they are potent antagonists for human, macaque, pig, and dog GPR84, they lack significant affinity for the mouse and rat orthologues. nih.gov Homology modeling and molecular dynamics simulations suggest that this difference is due to variations in the antagonist binding pocket. Altering just two amino acid residues in mouse GPR84 to match the human equivalent was sufficient to validate this model. nih.gov The development of these antagonists is crucial for investigating the pathophysiological role of GPR84 and validating it as a therapeutic target. qub.ac.uknih.gov

| Species | Antagonist Activity Prediction | Pharmacological Confirmation |

|---|---|---|

| Human | Effective Antagonist | Confirmed |

| Macaque | Effective Antagonist | Confirmed |

| Pig | Effective Antagonist | Confirmed |

| Dog | Effective Antagonist | Confirmed |

| Mouse | Not Effective | Confirmed |

| Rat | Not Effective | Confirmed |

Activation of Wnt/β-Catenin Signaling Pathway (Neuroprotective effects)

The Wnt/β-catenin signaling pathway is crucial for various biological processes, including neuronal survival and neurogenesis. nih.govnih.gov Its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's disease (AD). researchgate.net Novel 1,2,4-triazine derivatives have been investigated for their neuroprotective potential through the activation of this pathway. nih.govresearchgate.net

Studies have shown that certain triazine derivatives can exert protective effects in rodent models of AD. nih.gov Treatment with specific derivatives, designated TRZ-15 and TRZ-20, demonstrated an ability to improve cognitive function in scopolamine-induced amnesic mice and an Aβ-induced rat model of AD. nih.gov

The neuroprotective mechanism of these compounds involves the positive modulation of the Wnt/β-catenin pathway. nih.gov Immunoblot and immunofluorescence data revealed that treatment with TRZ-15 and TRZ-20 led to a dramatic improvement in the ratio of pGSK3/GSK3 and the levels of β-catenin. nih.gov This indicates an inhibition of GSK-3β, a key negative regulator in the Wnt pathway, thereby promoting the signaling cascade. The treatment also resulted in a decrease in the Aβ1-42 burden and levels of cytochrome c and cleaved caspase-3 in the brain, suggesting anti-apoptotic effects. nih.govresearchgate.net These findings highlight the potential of 1,2,4-triazine derivatives as therapeutic agents for AD by targeting the Wnt/β-catenin signaling pathway. nih.gov

Molluscicidal Activity Against Vector Snails

Schistosomiasis is a parasitic disease transmitted by freshwater snails, which act as intermediate hosts. easychair.orgmdpi.com Controlling the snail population is a key strategy for breaking the transmission cycle of the parasite. easychair.org Various derivatives of 1,2,4-triazine have been investigated for their molluscicidal activity against vector snails such as Biomphalaria alexandrina. nih.gov

Research into a series of 6-methyl-5-styryl-1,2,4-triazin-3-thiol derivatives revealed moderate molluscicidal activity. nih.gov In immersion experiments, certain compounds showed efficacy at a concentration of 50 ppm within 24 hours. Structure-activity relationship studies indicated that the presence of specific chemical groups, such as p-dimethylamino, 1,2,4-dichloro phenyl, and β-naphthol moieties, plays an essential role in their activity against the snails. nih.gov

In a broader context, other heterocyclic compounds containing the triazole moiety, a structure related to triazine, have also shown good molluscicidal activity. nih.gov For instance, substitution on the phenyl ring with chlorine or bromine, particularly at the ortho and para positions, was found to enhance activity against snail species like Helix aspersa and Theba pisana. nih.gov

| Compound Type | Concentration | Exposure Time | Activity Level |

|---|---|---|---|

| 6-methyl-5-styryl-1,2,4-triazin-3-thiol derivatives | 50 ppm | 24 hours | Moderate |

Q & A

Q. What are the key synthetic pathways for 6-Phenyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazine derivatives typically involves cyclocondensation, nucleophilic substitution, or coupling reactions. For 6-Phenyl-1,2,4-triazin-3-amine, a practical one-pot synthesis method can be adapted from related triazin-2-amines, where aromatic nitriles are cotrimerized with guanidine derivatives under solvent-free conditions . Key variables include temperature (e.g., −35°C to room temperature), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., DIPEA for deprotonation) . Optimization requires monitoring via TLC or HPLC, with purification through recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing 6-Phenyl-1,2,4-triazin-3-amine, and how are data interpreted?

- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-) reveals aromatic protons (δ 7.60–8.42 ppm) and amine protons (δ ~7.73 ppm as broad singlets) . NMR identifies triazine ring carbons (δ 150–170 ppm) and phenyl substituents.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 200.0825 for CHN).

- X-ray Crystallography: Resolves bond lengths and angles, as demonstrated for structurally similar 5,6-Dimethyl-1,2,4-triazin-3-amine .

Q. What safety protocols are critical when handling 6-Phenyl-1,2,4-triazin-3-amine in the laboratory?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- Waste Disposal: Segregate hazardous waste (e.g., unreacted amines) and consult professional disposal services .

- First Aid: For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 6-Phenyl-1,2,4-triazin-3-amine while addressing conflicting yield data?

A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 25°C | 60°C |

| Solvent | DMF | Toluene |

| Catalyst | 1 eq. | 1.5 eq. |

Analyzing interactions via ANOVA identifies dominant factors. Conflicting yield data may arise from unaccounted variables (e.g., moisture sensitivity); replicate trials and residual analysis resolve discrepancies .

Q. What strategies elucidate the structure-activity relationship (SAR) of 6-Phenyl-1,2,4-triazin-3-amine in biological systems?

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -F, -NO) to the phenyl ring to assess effects on bioactivity .

- Docking Studies: Model interactions with biological targets (e.g., kinases) using software like AutoDock.

- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and compare with analogs like 5-Phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) .

Q. How can conflicting data on the compound’s reactivity with electrophiles be resolved?